Isovaleraldehyde - 590-86-3

Isovaleraldehyde

Catalog Number: EVT-318457
CAS Number: 590-86-3
Molecular Formula: C5H10O
(CH3)2CHCH2CHO

C5H10O
Molecular Weight: 86.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isovaleraldehyde, also known as 3-methylbutanal, is an aliphatic aldehyde with a branched-chain structure. [] It is a naturally occurring compound found in various sources, including fermented beverages like beer and sake, [, ] as well as cocoa extract. [] Isovaleraldehyde is also a significant contributor to the aroma of whisky, especially those exhibiting a mango-like flavor profile. []

Isovaleraldehyde plays a crucial role in scientific research, particularly in the fields of food science, flavor chemistry, and environmental science. It is often studied in the context of the Maillard reaction, a complex chemical reaction between amino acids and reducing sugars that occurs during cooking and food processing, resulting in various flavor and aroma compounds. [] Isovaleraldehyde is also investigated as a volatile organic compound (VOC) in air quality studies and is often targeted for removal due to its potential health and environmental impacts. [, , , ]

Synthesis Analysis

Several methods have been developed for the synthesis of isovaleraldehyde. One common approach involves the oxidation of isoamyl alcohol (3-methyl-1-butanol). []

Another method involves the Strecker degradation of leucine, an amino acid. This reaction involves the oxidative decarboxylation of leucine in the presence of α-dicarbonyl compounds like glyoxal, pyruvaldehyde, and butanedione. [] The optimal conditions for isovaleraldehyde production via the Strecker degradation were determined to be 140°C, a pH of 5, and a 6:1 molar ratio of glyoxal to leucine. []

Isovaleraldehyde can also be synthesized through the hydroformylation of isobutene. This reaction involves the addition of syngas (carbon monoxide and hydrogen) to isobutene in the presence of a catalyst, typically a rhodium complex. [, ]

Molecular Structure Analysis
  • Oxidation: Isovaleraldehyde can be oxidized to isovaleric acid (3-methylbutanoic acid) using oxidizing agents such as quinolinium dichromate. []
  • Reduction: Isovaleraldehyde can be reduced to isoamyl alcohol using reducing agents or through enzymatic reduction using isovaleraldehyde reductase. []
  • Condensation: Isovaleraldehyde can undergo self-condensation reactions in the presence of a catalyst, such as sodium hydroxide, to form 2-isopropyl-5-methyl-2-hexenal. []
  • Cyclotrimerization: Isovaleraldehyde can undergo cyclotrimerization in the presence of catalysts like ionic liquids containing iron(III) chloride to form 2,4,6-triisobutyl-1,3,5-trioxane. []
  • Maillard Reaction: Isovaleraldehyde is a product of the Maillard reaction between leucine and reducing sugars like glucose and fructose. [, ]
Mechanism of Action

Isovaleraldehyde, as a chemoattractant, binds to specific receptors on the surface of zoospores of the fungus Phytophthora palmivora. [] This binding initiates a signaling cascade, leading to chemotaxis, which is the directed movement of zoospores towards the source of isovaleraldehyde.

Physical and Chemical Properties Analysis

Isovaleraldehyde is a colorless liquid with a pungent, apple-like odor. [] It has a boiling point of 92-93°C and a melting point of -51°C. [] It is soluble in organic solvents like ethanol and ether but only slightly soluble in water.

Applications
  • Food Science: Isovaleraldehyde is a significant flavor compound in various food products. It is formed during the Maillard reaction and contributes to the characteristic aromas of cooked meat, beer, and cocoa. [, , ] Its formation and role in flavor development are extensively studied in food science research.
  • Flavor Chemistry: Isovaleraldehyde is used as a flavoring agent in various food and beverage products due to its characteristic apple-like odor. It is also a key component of many fruit flavorings and is used to impart fruity notes to beverages. []
  • Environmental Science: Isovaleraldehyde is considered a volatile organic compound (VOC) and is often studied in the context of air pollution. Its presence in indoor and outdoor air can negatively impact air quality and human health. [, , ] Research focuses on developing methods for its removal from gaseous effluents using techniques like plasma treatment [] and photocatalysis. [, ]
  • Mycology: Isovaleraldehyde is used in mycological research as a chemoattractant to study the chemotaxis of fungal zoospores. [] This research helps understand the mechanisms of fungal dispersal and infection.

Leucine

Compound Description: Leucine is an essential amino acid, meaning that the human body cannot produce it and it must be obtained through diet. It plays a crucial role in protein synthesis and various metabolic functions. In the context of food chemistry, leucine is a key precursor to the formation of isovaleraldehyde through the Strecker degradation pathway during the Maillard reaction. [1, 3, 19, 24] (, , , )

Glucose

Compound Description: Glucose is a simple sugar and a fundamental source of energy in living organisms. It is a key reactant in the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, like glucose, upon heating. This reaction contributes to the development of desirable flavors, aromas, and colors in foods. [1, 24] (, )

Fructose

Compound Description: Fructose, like glucose, is a simple sugar naturally found in fruits and honey. It is a highly reactive reducing sugar, readily participating in the Maillard reaction. When heated with amino acids, such as leucine, fructose contributes to the formation of flavor compounds like isovaleraldehyde, enhancing the sensory properties of food. [1] ()

Xylose

Compound Description: Xylose is a sugar commonly found as a component of hemicellulose, a major constituent of plant cell walls. It is a pentose sugar, meaning it contains five carbon atoms. Xylose can participate in the Maillard reaction, although it is less reactive than glucose or fructose. When heated with leucine, xylose can contribute to the formation of isovaleraldehyde, but it often produces furfural as a major byproduct, especially at higher temperatures. [1] ()

Glyoxal

Compound Description: Glyoxal is a reactive alpha-dicarbonyl compound, containing two aldehyde groups attached to the same carbon atom. It is an intermediate compound in the Maillard reaction, formed during the degradation of sugars. Glyoxal can readily react with amino acids, including leucine, through the Strecker degradation pathway, leading to the formation of isovaleraldehyde. [3] ()

Pyruvaldehyde

Compound Description: Pyruvaldehyde, also known as methylglyoxal, is a reactive alpha-dicarbonyl compound containing an aldehyde and a ketone group. It is another important intermediate formed during the Maillard reaction. Pyruvaldehyde can react with leucine through the Strecker degradation pathway, but its reactivity is lower compared to glyoxal. As a result, it contributes less to the overall formation of isovaleraldehyde. [3] ()

Butandione

Compound Description: Butandione, also known as diacetyl, is a vicinal dicarbonyl compound with two ketone groups adjacent to each other. Like glyoxal and pyruvaldehyde, butandione is an intermediate compound formed in the Maillard reaction. While it can participate in reactions with amino acids like leucine, its reactivity is lower compared to the other alpha-dicarbonyl compounds, resulting in a less significant contribution to the formation of isovaleraldehyde. [3] ()

Furfural

Compound Description: Furfural is a heterocyclic aldehyde with a furan ring structure containing an aldehyde group. It is a significant byproduct formed during the Maillard reaction, particularly when pentose sugars like xylose and ribose are heated at high temperatures. While furfural itself does not contribute to the formation of isovaleraldehyde, its production signifies the occurrence of side reactions that may compete with the Strecker degradation pathway, potentially reducing the yield of isovaleraldehyde. [1] ()

2,4,6-Triisobutyl-1,3,5-trioxane

Compound Description: 2,4,6-Triisobutyl-1,3,5-trioxane is a cyclic trimer of isovaleraldehyde. It is a component of compositions that are used to enhance the flavor and aroma of foodstuffs, often imparting chocolate-like, nutty, green, burnt, and roasted notes.

2-Isobutyl dialkyloxazolines

Compound Description: 2-Isobutyl dialkyloxazolines are a class of heterocyclic compounds characterized by an oxazoline ring structure with an isobutyl substituent at the 2-position. The specific dialkyloxazolines discussed in the research are formed through the reaction of isovaleraldehyde with aqueous ammonia and either 2-hydroxy-3-pentanone, 3-hydroxy-2-pentanone, or a mixture of both. These compounds contribute to chocolate-like, nutty, green, burnt, and roasted flavors and aromas in food applications.

Isoamyl alcohol

Compound Description: Isoamyl alcohol, also known as isopentyl alcohol, is a primary alcohol. It is a colorless liquid with a pungent odor. In the context of alcoholic beverages, particularly sake, isoamyl alcohol is a precursor to the off-flavor "mureka," which is characterized by the presence of isovaleraldehyde. Isoamyl alcohol oxidase (IAAOD) is an enzyme that catalyzes the oxidation of isoamyl alcohol to isovaleraldehyde, leading to the development of this undesirable flavor in sake.

Acetamide

Compound Description: Acetamide is an organic compound that is the amide derivative of acetic acid. It is a white solid at room temperature and is soluble in water. Acetamide is used in various industrial processes, including the synthesis of pharmaceuticals and polymers. In the context of organic synthesis, acetamide is used in conjunction with isovaleraldehyde for the preparation of N-acetyl leucine via an amidocarbonylation reaction.

N-Acetyl Leucine

Compound Description: N-Acetyl Leucine is a derivative of the amino acid leucine, where an acetyl group is attached to the nitrogen atom. It is a common modification found in proteins and peptides, often playing a role in protein stability and function. In the context of organic synthesis, N-acetyl leucine can be synthesized through the amidocarbonylation of isovaleraldehyde with acetamide.

5-Methyl-4-formacylhexanenitrile

Compound Description: 5-Methyl-4-formacylhexanenitrile is an organic compound that contains both nitrile and aldehyde functional groups. It can be synthesized through a one-pot reaction involving isovaleraldehyde, morpholine, and acrylonitrile.

Formaldehyde

Compound Description: Formaldehyde is the simplest aldehyde, with the formula CH2O. It is a colorless gas with a pungent, irritating odor. It is a known human carcinogen. Formaldehyde is one of the six carbonyl compounds studied for their competitive sorptive removal using metal-organic frameworks (MOFs).

Acetaldehyde

Compound Description: Acetaldehyde is an organic compound with the formula CH3CHO. It is a colorless liquid with a fruity odor. It is a naturally occurring compound found in various fruits and vegetables and is also produced during the fermentation of alcoholic beverages. Similar to formaldehyde, acetaldehyde was also included in a study examining the removal of carbonyl compounds from the air using metal-organic frameworks (MOFs).

Propionaldehyde

Compound Description: Propionaldehyde, also known as propanal, is the aldehyde of propionic acid. It is an important intermediate in the production of various chemicals, including resins, plasticizers, and perfumes. Propionaldehyde was included as one of the carbonyl compounds in the study investigating the competitive sorption removal of these compounds using MOFs.

Butyraldehyde

Compound Description: Butyraldehyde, also known as butanal, is an alkyl aldehyde with the chemical formula CH3(CH2)2CHO. It is used as an intermediate in the manufacturing of plasticizers, alcohols, and other chemicals. Like the other aldehydes mentioned, butyraldehyde was part of a study investigating the effectiveness of using metal-organic frameworks (MOFs) to remove carbonyl compounds from the air.

Valeraldehyde

Compound Description: Valeraldehyde, also known as pentanal, is a five-carbon aldehyde. It is a colorless liquid with a pungent odor and is used as a flavoring agent, as a starting material for the production of other chemicals, and as a solvent. It was one of the six carbonyl compounds examined in a study on the sorptive removal of these compounds from the air using MOFs.

2-Hydroxy-3-pentanone

Compound Description: 2-Hydroxy-3-pentanone is an organic compound that contains both a ketone and an alcohol functional group. It is an important flavoring agent, contributing to buttery and caramel-like aroma profiles in various food products. This compound, along with 3-hydroxy-2-pentanone, can react with the imine formed from isovaleraldehyde and ammonia to produce 2-isobutyl dialkyloxazolines, which are valuable flavoring agents with chocolate, nutty, and roasted notes.

3-Hydroxy-2-pentanone

Compound Description: 3-Hydroxy-2-pentanone, an isomer of 2-hydroxy-3-pentanone, also serves as a flavoring agent and can be used interchangeably with its isomer in various food applications. Like 2-hydroxy-3-pentanone, it reacts with the imine formed from isovaleraldehyde and ammonia to produce 2-isobutyl dialkyloxazolines, contributing to desirable flavor profiles in food.

Methyl oleate

Compound Description: Methyl oleate is the methyl ester of oleic acid, a common unsaturated fatty acid. It is found in various vegetable oils and is used in the food, pharmaceutical, and cosmetics industries. It is a common component in many food products, including chocolate.

Linalool

Compound Description: Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It has a floral, citrusy aroma and is widely used in perfumes, cosmetics, and flavorings.

4-Ethyl-2-methoxy phenol

Compound Description: 4-Ethyl-2-methoxy phenol, also known as 4-ethylguaiacol, is a phenolic compound with a smoky, spicy aroma. It is found in various foods, including coffee, cocoa, and roasted meats. It is often used to impart smoky and spicy notes to food products.

Ethyl acetate

Compound Description: Ethyl acetate is an organic compound with the formula CH3COOCH2CH3. It is a colorless liquid with a fruity odor and is commonly used as a solvent. It is also a common flavoring agent in food and beverages. It is found in Pixian bean pastes, contributing to their overall aroma profile.

2-Methyl propionic acid

Compound Description: 2-Methyl propionic acid, also known as isobutyric acid, is a carboxylic acid with a rancid, cheesy odor. It is found naturally in some foods and is also produced by certain bacteria. Like many other compounds on this list, it is found in Pixian Bean Pastes.

Morpholine

Compound Description: Morpholine is a heterocyclic organic compound with the chemical formula O(CH2CH2)2NH. It is a common solvent and reagent in organic synthesis. It is used in a one-pot reaction with isovaleraldehyde and acrylonitrile to synthesize 5-Methyl-4-formacylhexanenitrile.

Acrylonitrile

Compound Description: Acrylonitrile is an organic compound with the formula CH2CHCN. It is a colorless liquid with a pungent odor and is primarily used as a monomer in the production of various polymers, including acrylic fibers, synthetic rubber, and resins. Similar to morpholine, it is also used in the one-pot synthesis of 5-Methyl-4-formacylhexanenitrile, which uses isovaleraldehyde as a starting material.

Pregabalin

Compound Description: Pregabalin is an anticonvulsant drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. It acts by binding to a specific subunit of voltage-gated calcium channels in the central nervous system, reducing the release of several neurotransmitters. Isovaleraldehyde serves as a starting material in the synthesis of Pregabalin.

Nitromethane

Compound Description: Nitromethane is the simplest organic nitro compound with the chemical formula CH3NO2. It is used as a fuel additive, a solvent, and a precursor to other organic compounds. It is one of the starting materials in the synthesis of Pregabalin, which also uses isovaleraldehyde as a starting material.

Diethyl malonate

Compound Description: Diethyl malonate is a diethyl ester of malonic acid. It is a common reagent in organic synthesis, often used in condensation reactions like the Knoevenagel condensation to extend carbon chains. It is used in the synthesis of Pregabalin, a process that also uses isovaleraldehyde as a starting material.

Oxopyrrolidine

Compound Description: Oxopyrrolidine, also known as 2-pyrrolidone, is a cyclic amide and a lactam. It is a common solvent and is used as an intermediate in the chemical industry. It is a key intermediate in the synthesis of Pregabalin, a process that uses isovaleraldehyde as a starting material.

(S)-(+)-Mandelic acid

Compound Description: (S)-(+)-Mandelic acid is the (S)-enantiomer of mandelic acid, an aromatic alpha hydroxy acid. It is used as a resolving agent in organic synthesis to separate enantiomers of chiral compounds. It is used to resolve the final product in the synthesis of Pregabalin, a process that uses isovaleraldehyde as a starting material.

Properties

CAS Number

590-86-3

Product Name

Isovaleraldehyde

IUPAC Name

3-methylbutanal

Molecular Formula

C5H10O
(CH3)2CHCH2CHO

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3

InChI Key

YGHRJJRRZDOVPD-UHFFFAOYSA-N

SMILES

CC(C)CC=O

Solubility

0.16 M
14 mg/mL at 20 °C
Slightly soluble in water; soluble in ethanol, ethyl ether
Miscible with alcohol, ether
SOL IN PROPYLENE GLYCOL AND OILS
In water, 1,400 mg/L at 20 °C
Solubility in water, g/100ml: 2 (poor)
soluble in wate

Synonyms

3-Methylbutanal; 3-Methylbutyraldehyde; Isovaleraldehyde; 3-Methyl-1-butanal; 3-Methylbutanal; 3-Methylbutyraldehyde; Isoamylaldehyde; Isopentanal; Isovaleral; Isovaleric aldehyde; NSC 404119; β-Methylbutanal;

Canonical SMILES

CC(C)CC=O

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